2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)-
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Overview
Description
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is also known by other names such as isopiperitenol and has stereoisomers like (-)-trans-Isopiperitenol and (-)-cis-Isopiperitenol . This compound is characterized by its cyclohexene ring structure with a hydroxyl group and methyl and methylethenyl substituents.
Preparation Methods
The synthesis of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be achieved through various synthetic routes. One common method involves the use of 5-Methyl-4-hexenoic acid methyl ester as a starting material . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be studied for its potential biological activities and therapeutic properties . Additionally, it has industrial applications, particularly in the production of fragrances and flavors due to its unique chemical structure and properties .
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity and interaction with other molecules . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- can be compared with similar compounds such as 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans- and 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- . These compounds share similar structural features but differ in their specific substituents and stereochemistry. The uniqueness of 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1R,6R)- lies in its specific stereochemistry and the presence of the methylethenyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
4017-76-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
OLAKPNFIICOONC-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1)C(=C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)O |
Origin of Product |
United States |
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